Propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate
Overview
Description
“Propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate” is a chemical compound with the molecular formula C14H11Cl2NO4 . It is also known by other names such as TSI-01 and Isopropyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate .
Molecular Structure Analysis
The compound has a molecular weight of 328.1 g/mol . The InChI string, which represents the structure of the molecule, isInChI=1S/C14H11Cl2NO4/c1-7(2)21-14(20)8-3-5-9(6-4-8)17-12(18)10(15)11(16)13(17)19/h3-7H,1-2H3
. The canonical SMILES representation is CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl
. Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3.4, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 327.0065132 g/mol . The topological polar surface area is 63.7 Ų . The compound has a heavy atom count of 21 .Scientific Research Applications
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Synthesis and Therapeutic Potential of Imidazole Containing Compounds
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Method : The synthesis of imidazole and its derivatives involves various synthetic routes as reported in the literature .
- Results : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
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- Application : Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. They are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
- Method : The nomenclature of cycloalkanes involves the IUPAC rules for organic chemistry .
- Results : The most common and useful cycloalkanes in organic chemistry are cyclopentane and cyclohexane .
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Solid Forms of 2-(3,5-Dichloro-4-((5-Isopropyl-6-Oxo-1,6-Dihydropyridazin-3-yl)Oxy)Phenyl)-3,5-Dioxo-2,3,4,5-Tetrahydro-1,2,4-Triazine-6-Carbonitrile
- Application : The invention is directed to morphic forms, co-crystals, salts, and amorphous solid dispersions of a specific compound .
- Method : The method involves the synthesis of the specific compound and its various forms .
- Results : The results include the successful synthesis of the compound and its various forms .
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Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)
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Propan-2-yl 4-[3-[3-[(4-acetylphenyl)carbamoyl]anilino]-4-chloro-2,5-dioxopyrrol-1-yl]benzoate
properties
IUPAC Name |
propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-7(2)21-14(20)8-3-5-9(6-4-8)17-12(18)10(15)11(16)13(17)19/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAMLWVXUVJMPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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